5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-bromobenzylsulfanyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole typically involves the reaction of 4-bromobenzyl chloride with 5-mercapto-1-(3-methylphenyl)-1H-tetrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: Studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and tetrazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole: Similar structure but with a methylphenyl group instead of a bromobenzyl group.
5-[(4-bromophenyl)sulfanyl]-1-phenyl-1H-tetrazole: Similar structure but with a bromophenyl group instead of a bromobenzyl group.
Uniqueness
5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole is unique due to the presence of both a bromobenzyl and a 3-methylphenyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13BrN4S |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-1-(3-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H13BrN4S/c1-11-3-2-4-14(9-11)20-15(17-18-19-20)21-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3 |
InChI Key |
HMHCPJSPQLWQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.